Tofacitinib-13C3

Description

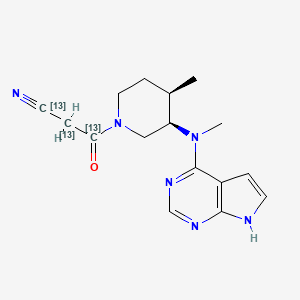

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20N6O |

|---|---|

Molecular Weight |

315.35 g/mol |

IUPAC Name |

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxo(1,2,3-13C3)propanenitrile |

InChI |

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1/i3+1,6+1,14+1 |

InChI Key |

UJLAWZDWDVHWOW-LJRKRFOESA-N |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)[13C](=O)[13CH2][13C]#N |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tofacitinib-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tofacitinib-13C3, an isotopically labeled version of the Janus kinase (JAK) inhibitor, Tofacitinib. This document details a plausible synthetic route, experimental protocols for characterization, and an examination of its role in targeting the JAK-STAT signaling pathway.

Introduction

Tofacitinib is a pivotal therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis. The synthesis of isotopically labeled analogues, such as this compound, is crucial for a variety of research applications, including pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative bioanalysis. The incorporation of three carbon-13 isotopes into the cyanoacetyl moiety provides a distinct mass shift, enabling precise quantification by mass spectrometry.

Synthesis of this compound

The synthesis of this compound is predicated on the established synthetic routes for Tofacitinib, with the key modification being the introduction of a 13C3-labeled precursor. The most logical and widely practiced approach involves the acylation of the key piperidine intermediate, (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine, with a 13C3-labeled cyanoacetic acid derivative.

Proposed Synthetic Scheme:

The synthetic strategy can be divided into two main stages: the synthesis of the 13C3-labeled acylating agent and its subsequent coupling with the Tofacitinib core intermediate.

Stage 1: Synthesis of Ethyl Cyanoacetate-1,2,3-13C3

The synthesis of the labeled ethyl cyanoacetate can be achieved starting from 13C-labeled precursors. A plausible route involves the use of potassium cyanide-[13C] and ethyl chloroacetate with a 13C2-labeled ethyl group or, more practically, building the three-carbon chain from smaller labeled synthons. A common method for preparing unlabeled ethyl cyanoacetate involves the esterification of cyanoacetic acid. Therefore, the synthesis of cyanoacetic acid-1,2,3-13C3 is a key step.

Stage 2: Coupling Reaction

The final step in the synthesis of this compound involves the coupling of (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine with the prepared ethyl cyanoacetate-1,2,3-13C3.

Experimental Protocols

Synthesis of Ethyl Cyanoacetate-1,2,3-13C3 (Proposed)

-

Materials: Cyanoacetic acid-1,2,3-13C3 (custom synthesis), absolute ethanol, catalytic amount of concentrated sulfuric acid.

-

Procedure:

-

A mixture of cyanoacetic acid-1,2,3-13C3 and a molar excess of absolute ethanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is cautiously added.

-

The mixture is refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude ethyl cyanoacetate-1,2,3-13C3.

-

Purification is achieved by vacuum distillation.

-

Synthesis of this compound

-

Materials: (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine, ethyl cyanoacetate-1,2,3-13C3, an appropriate solvent (e.g., isopropanol or N,N-dimethylformamide), and a suitable base (e.g., sodium ethoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)).

-

Procedure:

-

To a solution of (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine in the chosen solvent, the base is added, and the mixture is stirred at room temperature.

-

Ethyl cyanoacetate-1,2,3-13C3 is then added dropwise to the reaction mixture.

-

The reaction is stirred at an elevated temperature (e.g., 50-80 °C) until completion, as monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled, and the product is precipitated by the addition of an anti-solvent (e.g., water or heptane).

-

The solid product is collected by filtration, washed with the anti-solvent, and dried under vacuum to yield this compound.

-

Further purification can be performed by recrystallization or column chromatography if necessary.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

Data Presentation

| Parameter | Method | Result | Reference |

| Molecular Weight | - | 315.35 g/mol | |

| Monoisotopic Mass | Mass Spectrometry | 315.17992379 Da | |

| Precursor Ion (m/z) | UPLC-MS/MS (ESI+) | 317.4 | |

| Product Ion (m/z) | UPLC-MS/MS (ESI+) | 149.2 | |

| 1H NMR | NMR Spectroscopy | Spectra would be consistent with unlabeled Tofacitinib, with potential for 13C satellite peaks around protons adjacent to the labeled carbons. | - |

| 13C NMR | NMR Spectroscopy | Three distinct, enhanced signals corresponding to the cyanoacetyl carbons would be observed. | - |

| Retention Time (tR) | UPLC | Approximately 1.4 min | |

| Purity | HPLC/UPLC | >98% | - |

Experimental Protocols for Characterization

UPLC-MS/MS Analysis

-

Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transition: m/z 317.4 → 149.2.

-

Collision Energy: Optimized for the specific instrument to maximize the product ion signal.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

1H NMR: A standard proton NMR experiment is performed. The resulting spectrum should be compared to that of an authentic unlabeled Tofacitinib standard to confirm the structural integrity.

-

13C NMR: A proton-decoupled 13C NMR experiment will show three significantly enhanced signals for the labeled carbons of the cyanoacetyl group, confirming the position and enrichment of the 13C isotopes.

Tofacitinib and the JAK-STAT Signaling Pathway

Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway. This pathway is a primary mechanism for cytokine signaling, which, when dysregulated, contributes to the inflammatory processes seen in autoimmune diseases.

By blocking JAKs, Tofacitinib prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). This, in turn, inhibits the translocation of STATs to the nucleus and the transcription of pro-inflammatory genes.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound involves a series of sequential steps, from the acquisition of starting materials to the final analytical confirmation of the labeled product.

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a robust and detailed approach to the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and bioanalysis. The successful synthesis and rigorous characterization of isotopically labeled compounds like this compound are fundamental to advancing our understanding of drug metabolism and efficacy.

Unveiling Molecular Mechanisms: A Technical Guide to Carbon-13 Isotopic Labeling of Tofacitinib

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and application of Carbon-13 (¹³C) isotopically labeled Tofacitinib. Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a critical therapeutic agent for various autoimmune diseases. Isotopic labeling with ¹³C enables researchers to trace the molecule's metabolic fate, quantify its presence in biological systems with high precision, and elucidate its mechanism of action at a molecular level. This guide details the synthetic approaches, experimental protocols, and the biological context of Tofacitinib's action, offering a vital resource for professionals in drug development and biomedical research.

Introduction to Tofacitinib and Isotopic Labeling

Tofacitinib, marketed under the trade name Xeljanz®, is an inhibitor of the Janus kinase family of enzymes, with selectivity for JAK1 and JAK3 over JAK2.[1][2] By blocking the JAK-STAT signaling pathway, Tofacitinib modulates the immune response, making it an effective treatment for conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2]

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope. Carbon-13, a stable isotope of carbon, is frequently used for this purpose. The introduction of ¹³C into the Tofacitinib structure allows for its unambiguous identification and quantification in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This is particularly valuable in pharmacokinetic and pharmacodynamic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis.[5][6]

The JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors involved in immunity and inflammation.[1][7][8] The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.

Tofacitinib exerts its therapeutic effect by inhibiting the activity of JAKs, thereby interrupting this signaling cascade.[7][9][10] This leads to a reduction in the production of pro-inflammatory cytokines and a modulation of the immune response.

Synthesis of Carbon-13 Labeled Tofacitinib

The synthesis of ¹³C-labeled Tofacitinib requires the introduction of the carbon isotope at a specific and stable position within the molecule. Commercially available starting materials containing the ¹³C label are typically utilized in a multi-step synthetic sequence. While specific proprietary details of industrial-scale synthesis are often protected, the general synthetic strategies can be inferred from the scientific and patent literature. A common approach involves the coupling of a labeled precursor to one of the key fragments of the Tofacitinib molecule.

A plausible retrosynthetic analysis of Tofacitinib suggests two key synthons: a substituted piperidine ring and a pyrrolo[2,3-d]pyrimidine core.[11] The ¹³C label can be incorporated into either of these fragments. For instance, a ¹³C-labeled methyl group can be introduced via a labeled methylating agent.

Experimental Workflow for Synthesis

The following diagram outlines a generalized experimental workflow for the synthesis, purification, and analysis of ¹³C-labeled Tofacitinib.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically plausible, protocol for the synthesis of Tofacitinib labeled with ¹³C on the methyl group attached to the piperidine nitrogen. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and available starting materials.

Step 1: Synthesis of a ¹³C-labeled intermediate

A key intermediate, such as (3R,4R)-4-methyl-3-(methylamino)piperidine, would be synthesized with a ¹³C-labeled methyl group. This could be achieved by reacting a suitable precursor with a ¹³C-labeled methylating agent, for example, [¹³C]methyl iodide.

Step 2: Coupling with the Pyrrolo[2,3-d]pyrimidine Core

The ¹³C-labeled piperidine derivative is then coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This nucleophilic aromatic substitution reaction forms the core structure of Tofacitinib.

Step 3: Acylation

The final step involves the acylation of the piperidine nitrogen with a cyanoacetyl group to yield ¹³C-Tofacitinib.

Purification and Analysis

The crude product is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and isotopic purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data and Analysis

The successful synthesis of ¹³C-Tofacitinib is confirmed through rigorous analytical testing. The following tables summarize the expected analytical data for the labeled compound.

Table 1: Physicochemical Properties of ¹³C-Tofacitinib

| Property | Value |

| Chemical Formula | C₁₅[¹³C]H₂₀N₆O |

| Molecular Weight | Approx. 313.4 g/mol |

| Appearance | White to off-white solid |

| Isotopic Purity | >98% |

| Chemical Purity (HPLC) | >98% |

Table 2: Spectroscopic Data for ¹³C-Tofacitinib

| Technique | Expected Observations |

| ¹H NMR | Spectrum consistent with the structure of Tofacitinib, with potential splitting of signals adjacent to the ¹³C label. |

| ¹³C NMR | Enhanced signal intensity for the labeled carbon atom, confirming the position of the isotope. |

| HRMS | Accurate mass measurement confirming the incorporation of one ¹³C atom. |

Applications in Research and Development

The use of ¹³C-labeled Tofacitinib is instrumental in several areas of drug development:

-

Pharmacokinetic (PK) Studies: Enables precise quantification of the drug and its metabolites in biological fluids and tissues, providing critical data on absorption, distribution, metabolism, and excretion (ADME).

-

Metabolite Identification: Facilitates the identification of drug metabolites by tracing the labeled carbon atom through metabolic pathways.

-

Quantitative Bioanalysis: Serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, ensuring accuracy and precision in the quantification of unlabeled Tofacitinib in clinical and preclinical samples.[5]

-

Mechanism of Action Studies: Can be used in advanced NMR and MS-based techniques to study drug-target interactions and conformational changes.

Conclusion

The isotopic labeling of Tofacitinib with Carbon-13 provides a powerful tool for researchers and drug development professionals. This guide has outlined the significance of ¹³C-Tofacitinib, its role in the context of the JAK-STAT signaling pathway, and a framework for its synthesis and analysis. The availability and application of such labeled compounds are essential for advancing our understanding of Tofacitinib's pharmacology and for the development of new and improved therapies for autoimmune diseases.

References

- 1. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 7. ard.bmj.com [ard.bmj.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. novaresearch.unl.pt [novaresearch.unl.pt]

An In-depth Technical Guide to the Chemical Properties and Stability of Tofacitinib-¹³C₃

This technical guide provides a comprehensive overview of the chemical properties and stability of Tofacitinib-¹³C₃, an isotopically labeled form of Tofacitinib. This document is intended for researchers, scientists, and drug development professionals who utilize Tofacitinib-¹³C₃ as an internal standard in quantitative analytical studies. The information presented is based on available data for Tofacitinib and its citrate salt, which is expected to closely mirror the behavior of its ¹³C₃ isotopologue.

Chemical and Physical Properties

Tofacitinib-¹³C₃ is a stable, isotopically labeled compound used as an internal standard for the quantification of Tofacitinib in various biological matrices.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxo(1,2,3-¹³C₃)propanenitrile | [2] |

| Molecular Formula | C₁₃¹³C₃H₂₀N₆O | [3] |

| Molecular Weight | 315.35 g/mol | [2] |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in DMSO (up to 100 mg/ml) or in Ethanol (up to 100 mg/ml) | [4] |

| pKa | 5.2 (basic) | [5] |

Stability Profile

The stability of Tofacitinib has been evaluated under various conditions, including the effects of pH, temperature, and ionic strength, as well as through forced degradation studies. The stability of Tofacitinib-¹³C₃ is expected to be comparable to that of the unlabeled compound.

pH-Dependent Stability

Studies on Tofacitinib citrate have shown that its stability is pH-dependent. The degradation of Tofacitinib follows apparent first-order kinetics.[5] Optimal stability is observed in the pH range of 2.0 to 5.0.[5]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Tofacitinib has been subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Conditions | Observation |

| Acid Hydrolysis | 0.1 N HCl, reflux for 3 hours at 80°C | Unstable, with three degradation products observed.[6] |

| Base Hydrolysis | 0.1 N NaOH, 3 hours at room temperature | Unstable, with four degradation products observed.[6] |

| Oxidative Degradation | 6% H₂O₂ for 48 hours at room temperature | Stable, with no degradation products observed.[6] |

| Thermal Degradation | 80°C in a hot air oven for 24 hours | Stable, with no degradation product found.[6] |

| Photolytic Degradation | UV light for 24 hours at room temperature | Stable, with no degradation products found.[6] |

| Neutral Hydrolysis | Reflux with water for 24 hours | Stable, with no degradation products found.[6] |

It has been noted in other studies that Tofacitinib is prone to hydrolysis under both acidic and basic conditions at the amide and cyano positions of the 3-oxopropanenitrile moiety.[7] It has also been reported to be sensitive to oxidative degradation at the pyrrole ring double bond.[7]

Experimental Protocols

Forced Degradation Study Protocol

The following is a representative protocol for conducting a forced degradation study on Tofacitinib, which can be adapted for Tofacitinib-¹³C₃.

-

Preparation of Stock Solution: Prepare a stock solution of Tofacitinib-¹³C₃ in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for a specified period (e.g., 3 hours). After cooling, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 10 µg/mL with the mobile phase for analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 3 hours). Neutralize the solution with 0.1 N HCl and dilute to a final concentration of 10 µg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 48 hours). Dilute to a final concentration of 10 µg/mL with the mobile phase.

-

Thermal Degradation: Place the solid drug powder in a hot air oven at 80°C for 24 hours. After the specified time, dissolve the powder in a suitable solvent and dilute to a final concentration of 10 µg/mL with the mobile phase.

-

Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) in a UV cabinet for 24 hours at room temperature. After exposure, dissolve the powder and dilute to a final concentration of 10 µg/mL with the mobile phase.

-

Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.[8][9][10]

Signaling Pathway and Mechanism of Action

Tofacitinib is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[11] It primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[12] By inhibiting these enzymes, Tofacitinib blocks the signaling of several key cytokines that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[12] The mechanism of action involves the disruption of the JAK-STAT signaling pathway, which is a critical pathway in immune cell function.[12][13][14]

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflow for Stability Assessment

A typical workflow for assessing the stability of Tofacitinib-¹³C₃ involves several key stages, from sample preparation to data analysis.

Caption: A generalized workflow for the stability assessment of Tofacitinib-¹³C₃.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tofacitinib-13C3 | C16H20N6O | CID 162641851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sussex-research.com [sussex-research.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 9. emergingstandards.usp.org [emergingstandards.usp.org]

- 10. acgpubs.org [acgpubs.org]

- 11. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

Tofacitinib-13C3: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis (CoA) and purity assessment of Tofacitinib-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of the Janus kinase (JAK) inhibitor, Tofacitinib. This document outlines the typical quality specifications, detailed analytical methodologies, and the biological pathway in which Tofacitinib is a key modulator.

Certificate of Analysis: Key Quantitative Data

A Certificate of Analysis for this compound provides critical data on its identity, purity, and isotopic enrichment. While specific values may vary between batches and suppliers, the following tables summarize typical quantitative data found on a CoA.

Table 1: General Specifications

| Parameter | Specification |

| Chemical Name | 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile-1,2,3-¹³C₃ |

| Molecular Formula | C₁₃¹³C₃H₂₀N₆O |

| Molecular Weight | Approximately 315.38 g/mol |

| CAS Number | Not consistently available for the labeled compound |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Table 2: Purity and Isotopic Enrichment

| Analysis | Method | Typical Specification |

| Chemical Purity | HPLC/UPLC | ≥98% |

| Isotopic Purity (¹³C) | Mass Spectrometry | ≥99 atom % ¹³C |

| Isotopic Enrichment | Mass Spectrometry | Consistent with expected mass shift |

Experimental Protocols for Purity and Identity Confirmation

The determination of purity and confirmation of identity for this compound involves a combination of chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound and to identify and quantify any organic impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector (e.g., Agilent 1260 or Waters Alliance 2695 with a PDA detector).[1][2]

-

Column: A reverse-phase C18 column (e.g., Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5 µm).[1][2]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium phosphate monobasic) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 0.8 to 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 45°C.[1][2]

-

Detection: UV detection at a wavelength of approximately 287 nm.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable diluent (e.g., a mixture of water and methanol).

-

Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Impurities are identified by their relative retention times.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight and isotopic enrichment of this compound.

Methodology:

-

Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[3]

-

Chromatographic Conditions: Similar to the HPLC method, but often with faster run times. A common column is a UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[3] The mobile phase can consist of acetonitrile and 10.0 mM ammonium acetate.[3]

-

Ionization: Positive electrospray ionization (ESI+).[3]

-

Mass Analysis: The instrument is set to monitor for the precursor and product ions of Tofacitinib and its labeled analogue. For Tofacitinib, the transition is m/z 313.3 → 149.2, and for this compound, it is m/z 316.3 → 149.2.

-

Data Analysis: The mass spectrum will confirm the presence of the [M+H]⁺ ion corresponding to the ¹³C₃-labeled Tofacitinib. The isotopic distribution and the mass shift from the unlabeled compound confirm the isotopic enrichment.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the biological pathway of Tofacitinib and a typical experimental workflow for its analysis.

Tofacitinib functions as an inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the transduction of signals from various cytokines and growth factors, playing a key role in inflammation and immune response.

References

- 1. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 2. emergingstandards.usp.org [emergingstandards.usp.org]

- 3. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Isotopic Enrichment in Tofacitinib-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic enrichment of Tofacitinib-13C3, a critical tool in the development and analysis of the Janus kinase (JAK) inhibitor, Tofacitinib. This document details the synthesis, analytical characterization, and application of this isotopically labeled compound, with a focus on providing practical information for researchers in the field.

Introduction to Tofacitinib and Isotopic Labeling

Tofacitinib is a small molecule that selectively inhibits Janus kinases (JAKs), playing a crucial role in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful technique in pharmaceutical research and development. This compound is a stable isotope-labeled version of Tofacitinib, where three carbon atoms in the cyanoacetyl moiety have been replaced with the heavy isotope, carbon-13. This substitution results in a molecule that is chemically identical to Tofacitinib but has a greater molecular weight, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[2][3]

Synthesis of this compound

The synthesis of this compound follows the established synthetic routes for unlabeled Tofacitinib, with the key difference being the use of a 13C-labeled precursor. A plausible and efficient method involves the reaction of the key intermediate, ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)amine, with a 13C3-labeled cyanoacetic acid derivative.

Proposed Synthetic Scheme:

The final step in the synthesis of Tofacitinib involves the acylation of the piperidine nitrogen.[4][5][6] For the synthesis of this compound, a commercially available labeled precursor, Ethyl Cyanoacetate-13C3 , can be utilized.[7][8]

-

Starting Materials:

-

Reaction: The piperidine derivative is reacted with Ethyl Cyanoacetate-13C3 in the presence of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an appropriate solvent like tert-butanol.[10] Alternatively, Cyanoacetic Acid-13C3 can be used with a coupling agent.[5]

-

Purification: The resulting this compound is then purified using standard chromatographic techniques.

Quantitative Data on Isotopic Enrichment

The isotopic purity of this compound is a critical parameter that ensures its reliability as an internal standard. This data is typically provided by the manufacturer in a Certificate of Analysis.

| Parameter | Specification | Reference |

| Chemical Name | 1-(Cyanoacetyl-13C3)-4R-methyl-N-methyl-N-1H-pyrrolo[2,3-d]pyrimidin-4-yl-3R-piperidinamine | [11] |

| Molecular Formula | C13(13C)3H20N6O | [11] |

| Molecular Weight | 315.35 g/mol | [11] |

| Isotopic Purity (13C) | Typically ≥ 99% |

Experimental Protocols

Synthesis of this compound (Proposed)

Objective: To synthesize this compound for use as an internal standard.

Materials:

-

((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)amine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

tert-Butanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)amine in tert-butanol.

-

Add Ethyl Cyanoacetate-13C3 to the solution.

-

Add DBU to the reaction mixture and stir at an elevated temperature (e.g., 40-60 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.[10]

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic enrichment.

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To confirm the isotopic purity of the synthesized this compound.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the solution directly into the mass spectrometer or inject it onto an LC column for separation prior to MS analysis.

-

Acquire high-resolution mass spectra in the region of the molecular ion.

-

Analyze the isotopic distribution of the molecular ion peak. The most abundant peak should correspond to the [M+3]+ ion.

-

Calculate the isotopic enrichment by comparing the relative intensities of the [M]+, [M+1]+, [M+2]+, and [M+3]+ ions, correcting for the natural abundance of isotopes.[12]

Determination of Isotopic Enrichment by NMR Spectroscopy

Objective: To determine the position and extent of 13C labeling.

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire a proton (1H) NMR spectrum. The signals for the protons attached to the 13C-labeled carbons will appear as doublets due to one-bond 1H-13C coupling.

-

Acquire a carbon-13 (13C) NMR spectrum. The signals for the three labeled carbons in the cyanoacetyl group will be significantly enhanced.

-

Quantitative 13C NMR can be used to determine the isotopic enrichment by comparing the integral of the enriched signals to those of natural abundance carbons in the molecule, although this requires careful experimental setup to ensure accurate integration.

Visualizations

This compound Synthesis Pathway

Caption: Proposed synthesis of this compound.

JAK-STAT Signaling Pathway Inhibition by Tofacitinib

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Bioanalytical Workflow Using this compound

Caption: Bioanalytical workflow for Tofacitinib quantification.

Conclusion

This compound is an indispensable tool for the accurate quantification of Tofacitinib in biological matrices. Understanding its synthesis, characterization, and proper application is crucial for researchers in drug metabolism, pharmacokinetics, and clinical drug development. This guide provides a foundational understanding of these aspects, enabling scientists to confidently utilize this compound in their research endeavors.

References

- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 3. Study on optimum synthesis of ethyl cyanoacetate | E3S Web of Conferences [e3s-conferences.org]

- 4. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]

- 5. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 6. CN109776547A - Preparation method of tofacitinib citrate - Google Patents [patents.google.com]

- 7. Ethyl Cyanoacetate-13C3 | LGC Standards [lgcstandards.com]

- 8. ETHYL CYANOACETATE (13C3, 99% 15N, 98%) 97% PURE | Eurisotop [eurisotop.com]

- 9. Cyanoacetic Acid-13C3 | TRC-C987486-25MG | LGC Standards [lgcstandards.com]

- 10. novaresearch.unl.pt [novaresearch.unl.pt]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. researchgate.net [researchgate.net]

Tofacitinib-13C3: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tofacitinib-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of the Janus kinase (JAK) inhibitor, Tofacitinib. This document outlines supplier information, key chemical properties, quality control specifications, and detailed experimental protocols for its use in research, particularly in pharmacokinetic and bioanalytical studies.

Introduction to Tofacitinib and the Role of this compound

Tofacitinib is a potent inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases that play a critical role in cytokine signaling pathways. By modulating the JAK-STAT signaling pathway, Tofacitinib effectively reduces the inflammatory response, making it a valuable therapeutic agent for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1][2][3]

Accurate measurement of Tofacitinib concentrations in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This compound, a stable isotope-labeled analog of Tofacitinib, serves as an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.

Supplier and Chemical Information

A number of reputable suppliers provide this compound for research purposes. The following tables summarize key information regarding available forms, suppliers, and chemical properties.

Table 1: Supplier Information for this compound

| Supplier | Product Name(s) | Notes |

| MedchemExpress | This compound, Tasocitinib-13C3 | For research use only. |

| Simson Pharma | This compound, this compound,15N | Accompanied by a Certificate of Analysis. |

| Acanthus Research | This compound,15N | Stable isotope-labeled reference standards. |

| Clearsynth | Tofacitinib 13C3 | Intended for use as an internal standard for GC- or LC-MS. |

| Aquigen Bio Sciences | Tofacitinib 13C3 | High-quality reference standard with comprehensive characterization data. |

| Pharmaffiliates | Tofacitinib 13C3 | Category: stable isotopes, pharmaceutical standards. |

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃¹³C₃H₂₀N₆O | [3] |

| Molecular Weight | 315.35 g/mol | [3] |

| Appearance | Pale powder | |

| Storage | 2-8°C Refrigerator | |

| Solubility | Soluble in DMSO (up to 100 mg/ml) or in Ethanol (up to 100 mg/ml) |

Quality Control Specifications

While specific Certificates of Analysis were not publicly available, the following table represents typical quality control specifications for research-grade this compound based on supplier information and research articles. Researchers should always refer to the supplier-specific Certificate of Analysis for detailed lot-specific data.

Table 3: Representative Quality Control Specifications

| Parameter | Specification |

| Purity (by HPLC/UPLC) | ≥98% |

| Isotopic Purity (¹³C) | ≥99% |

| Chemical Identity | Confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry |

| Residual Solvents | Within acceptable limits (e.g., <0.5%) |

| Water Content (by Karl Fischer) | <1.0% |

Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its immunomodulatory effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[2] This inhibition disrupts the signaling cascade of numerous cytokines and growth factors that are pivotal in immune cell function and inflammation. The diagram below illustrates the JAK-STAT pathway and the point of intervention by Tofacitinib.

Experimental Protocols

This compound is primarily used as an internal standard in LC-MS/MS assays for the quantification of Tofacitinib in biological matrices such as human plasma. Below are detailed methodologies adapted from published research.

Quantification of Tofacitinib in Human Plasma by UPLC-MS/MS

This protocol is based on a validated method for the rapid and sensitive quantification of Tofacitinib in human plasma.

Materials:

-

Tofacitinib reference standard

-

This compound,15N (as internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Methyl-tert butyl ether (MTBE)

-

Water (UPLC grade)

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Tofacitinib and this compound,15N in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions for calibration curve standards and quality control (QC) samples by serial dilution of the Tofacitinib stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare a working solution of the internal standard (this compound,15N) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of methyl-tert butyl ether.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

UPLC-MS/MS Analysis:

-

UPLC Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)

-

Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS/MS Detection: Positive electrospray ionization mode

-

MRM Transitions:

-

Tofacitinib: m/z 313.3 → 149.2

-

This compound,15N: m/z 317.4 → 149.2

-

-

Data Analysis:

-

Quantify Tofacitinib in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Logical Relationships in Quality Control

The quality and reliability of this compound as an internal standard are paramount for accurate bioanalytical results. The following diagram illustrates the logical flow of quality control testing to ensure the identity, purity, and stability of the material.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Tofacitinib. Its use as an internal standard in mass spectrometry-based assays provides the necessary accuracy and precision for reliable quantification in complex biological matrices. This guide has provided a comprehensive overview of supplier information, technical data, and experimental considerations to facilitate its effective use in a research setting. For optimal results, it is crucial to obtain a lot-specific Certificate of Analysis from the supplier and to follow validated analytical methods.

References

Methodological & Application

Application Notes and Protocols: The Use of Tofacitinib-13C3 in Pharmacokinetic Studies of Tofacitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor that has been approved for the treatment of several inflammatory and autoimmune conditions. A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. Stable isotope-labeled compounds are indispensable tools in modern drug development, particularly in pharmacokinetic studies. Tofacitinib-13C3, a stable isotope-labeled analog of Tofacitinib, serves as a critical internal standard for the accurate quantification of Tofacitinib in biological matrices. This application note provides detailed protocols and data on the use of this compound in the bioanalysis of Tofacitinib for pharmacokinetic characterization.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest. This ensures that any variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and ionization suppression, affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

Tofacitinib Pharmacokinetic Profile

Tofacitinib is characterized by rapid absorption and elimination. Following oral administration, it reaches peak plasma concentrations in approximately 0.5 to 1 hour.[1] The drug exhibits linear pharmacokinetics and has an absolute bioavailability of about 74%.[1] The mean terminal half-life of Tofacitinib is approximately 3.2 hours.[2]

Metabolism is the primary route of elimination for Tofacitinib, with hepatic clearance accounting for about 70% of its total clearance, while the remaining 30% is cleared renally.[2] The metabolism is primarily mediated by the cytochrome P450 enzymes CYP3A4, with a minor contribution from CYP2C19.[2]

Key Pharmacokinetic Parameters of Tofacitinib

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | [1] |

| Absolute Bioavailability (F) | 74% | [1] |

| Terminal Half-life (t½) | ~3.2 hours | [2] |

| Apparent Volume of Distribution (Vd/F) | 87 L | |

| Protein Binding | ~40% | |

| Metabolism | Primarily CYP3A4, minor CYP2C19 | [2] |

| Elimination | ~70% Hepatic, ~30% Renal | [2] |

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes play a pivotal role in the intracellular signaling cascade known as the JAK-STAT pathway, which is activated by various cytokines and growth factors involved in inflammation and immune responses. By blocking this pathway, Tofacitinib reduces the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the transcription of genes involved in the inflammatory process.

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

The accurate determination of Tofacitinib concentrations in biological samples is paramount for pharmacokinetic analysis. The following protocol describes a validated method for the quantification of Tofacitinib in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard.

Workflow for Bioanalysis of Tofacitinib

Figure 2: General workflow for the bioanalysis of Tofacitinib in plasma.

Detailed Protocol for Tofacitinib Quantification in Human Plasma

1. Materials and Reagents:

-

Tofacitinib reference standard

-

This compound internal standard (IS)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Tofacitinib and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Prepare working standard solutions of Tofacitinib by serial dilution of the stock solution to create calibration standards.

-

Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 50 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma (calibration standards, quality control samples, or study samples) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. UPLC-MS/MS Conditions:

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation (e.g., start with 95% A, ramp to 95% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Tofacitinib: m/z 313.3 → 149.2this compound: m/z 316.3 → 149.2 |

| Collision Energy | Optimized for each transition |

5. Data Analysis:

-

Quantify Tofacitinib concentrations by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.

-

Determine the concentrations of Tofacitinib in the quality control and study samples from the calibration curve.

Method Validation and Performance

A robust bioanalytical method is essential for reliable pharmacokinetic data. The use of this compound ensures high accuracy and precision. The following table summarizes typical validation parameters for a UPLC-MS/MS method for Tofacitinib quantification.

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Extraction Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal and compensated by IS | CV of IS-normalized matrix factor < 15% |

Conclusion

This compound is an essential tool for the accurate and precise quantification of Tofacitinib in biological matrices, which is fundamental for conducting pharmacokinetic studies. The use of a stable isotope-labeled internal standard minimizes analytical variability, ensuring the generation of high-quality data for drug development and clinical research. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists involved in the pharmacokinetic evaluation of Tofacitinib.

References

Application Note and Protocol: Quantification of Tofacitinib in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1] It functions by inhibiting the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory process.[2] Accurate quantification of tofacitinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tofacitinib in human plasma, utilizing a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Signaling Pathway of Tofacitinib Action

Tofacitinib exerts its therapeutic effect by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. Cytokines and growth factors bind to their specific receptors on the cell surface, leading to the activation of associated JAKs.[2] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are also phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[3] Tofacitinib, by inhibiting JAKs (primarily JAK1 and JAK3), blocks this signaling cascade, thereby reducing the production of inflammatory mediators.[3][4]

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow

The bioanalytical workflow for the quantification of tofacitinib in plasma samples involves several key steps, from sample collection to data analysis. The use of a labeled internal standard is critical for correcting for variability during sample preparation and analysis.

Caption: Bioanalytical workflow for Tofacitinib quantification.

Materials and Reagents

-

Tofacitinib reference standard

-

Tofacitinib-¹³C₃,¹⁵N stable isotope-labeled internal standard (or other suitable labeled IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium formate

-

Formic acid

-

Human plasma (with anticoagulant)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions

-

Tofacitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tofacitinib reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tofacitinib-¹³C₃,¹⁵N in methanol.

-

Working Solutions: Prepare serial dilutions of the tofacitinib stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (e.g., 75 ng/mL): Dilute the internal standard stock solution with the appropriate solvent.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike blank human plasma with the tofacitinib working solutions to achieve the desired concentrations for the calibration curve and QC samples.

-

A typical calibration curve range is 0.2 to 100 ng/mL.

-

QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a specified volume of the internal standard working solution.

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.[5]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of tofacitinib.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., Agilent Zorbax SB-C8, 150x4.6mm, 5µm) |

| Mobile Phase A | 10 mM Ammonium formate in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 40:60 v/v of A:B) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Tofacitinib) | m/z 313.2 -> 149.2[6][7] |

| MRM Transition (Tofacitinib-¹³C₃) | m/z 316.5 -> 149.2 |

| MRM Transition (Tofacitinib-¹³C₃,¹⁵N) | m/z 317.4 -> 149.2[6] |

| Collision Energy | Optimized for specific instrument |

| Source Temperature | Optimized for specific instrument |

Method Validation Summary

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria and representative data.

| Validation Parameter | Acceptance Criteria | Representative Data |

| Linearity (r²) | ≥ 0.99[5] | ≥ 0.9983 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% | 0.05 - 0.5 ng/mL[6][8] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.1 - 5.1%[6] |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.1 - 5.1%[6] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 96.2 - 103.1%[6] |

| Recovery (%) | Consistent, precise, and reproducible | ~98.6%[6] |

| Matrix Effect | Internal standard normalized factor within acceptable limits | Negligible interference observed[5] |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal | Stable under various conditions[5] |

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of tofacitinib in human plasma using a stable isotope-labeled internal standard. The provided protocols for sample preparation and instrument conditions, along with the summary of validation parameters, offer a comprehensive guide for researchers in clinical and non-clinical settings. The use of a labeled internal standard is crucial for achieving the high accuracy and precision required for regulatory submissions and reliable pharmacokinetic analysis.

References

- 1. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]

- 4. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. payeshdarou.ir [payeshdarou.ir]

- 6. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN112461946A - Method for determining concentration of tofacitinib in human plasma - Google Patents [patents.google.com]

Application Notes and Protocols for Liquid-Liquid Extraction of Tofacitinib and Tofacitinib-13C3 from Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] Accurate quantification of Tofacitinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3][4] This document provides a detailed protocol for the extraction of Tofacitinib and its stable isotope-labeled internal standard, Tofacitinib-13C3, from human plasma using a liquid-liquid extraction (LLE) method. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

Mechanism of Action: Tofacitinib Signaling Pathway

Tofacitinib functions by inhibiting Janus kinases (JAKs), which are intracellular enzymes that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[3] Specifically, Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[3] This inhibition disrupts the JAK-STAT signaling pathway. When cytokines bind to their receptors, JAKs are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs).[3] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in the inflammatory response. By blocking JAKs, Tofacitinib prevents the phosphorylation and activation of STATs, thereby downregulating the production of inflammatory mediators.[3]

Experimental Protocols

This section outlines the materials and a step-by-step procedure for the liquid-liquid extraction of Tofacitinib and this compound from plasma.

Materials and Reagents

-

Tofacitinib reference standard

-

This compound internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methyl tertiary butyl ether (MTBE)

-

Ammonium formate

-

Deionized water

-

Blank human plasma (with anticoagulant, e.g., K2-EDTA)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge (capable of 4°C and >10,000 x g)

-

Nitrogen evaporator

-

Autosampler vials

Preparation of Solutions

-

Tofacitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Tofacitinib in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare working solutions of Tofacitinib and this compound by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).

-

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels.

Liquid-Liquid Extraction Workflow

References

- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 2. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]

- 3. scholarsinmedicine.com [scholarsinmedicine.com]

- 4. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Tofacitinib & Tofacitinib-13C3 Sample Extraction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Tofacitinib and its stable isotope-labeled internal standard, Tofacitinib-13C3, during sample extraction for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of Tofacitinib and its internal standard?

Low recovery is often due to suboptimal extraction parameters. Key factors include the choice of extraction method (LLE, SPE, or PPT), solvent selection, pH of the sample and extraction solutions, and procedural errors such as incomplete phase separation or premature elution.

Q2: How does the pH of the sample affect the extraction efficiency of Tofacitinib?

Tofacitinib is a basic compound with a pKa of 5.2.[1] To achieve high extraction efficiency into an organic solvent during Liquid-Liquid Extraction (LLE) or for optimal retention on a reversed-phase Solid-Phase Extraction (SPE) sorbent, the pH of the aqueous sample should be adjusted to be at least 2 units above the pKa (i.e., pH > 7.2). This ensures that Tofacitinib is in its neutral, less water-soluble form.

Q3: My recovery for Tofacitinib is acceptable, but the recovery for the this compound internal standard is low and variable. What could be the cause?

While stable isotope-labeled internal standards are designed to mimic the analyte's behavior, differences in recovery can still occur. Potential causes include:

-

Differential Matrix Effects: Although less common with co-eluting isotopic standards, severe ion suppression or enhancement could disproportionately affect the internal standard.

-

Standard Solution Integrity: Verify the concentration and stability of your this compound stock and working solutions.

-

Pipetting Errors: Inconsistent addition of the internal standard to samples will lead to high variability.

-

Isotopic Exchange: In rare cases, the stable isotopes may be labile under certain pH or temperature conditions, though this is unlikely for 13C labeling.

Q4: Can I use the same extraction method for both plasma and synovial fluid samples?

While the fundamental principles of the extraction method will be the same, optimization for each matrix is recommended. Synovial fluid can have different protein content and viscosity compared to plasma, which may necessitate adjustments to the protocol, such as the volume of precipitating solvent or the strength of the wash solution in SPE, to minimize matrix effects.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

| Symptom | Potential Cause | Recommended Solution |

| Low recovery of both Tofacitinib and this compound | Incorrect pH of the aqueous phase. | Adjust the sample pH to > 7.2 to ensure Tofacitinib is in its neutral form. |

| Inappropriate extraction solvent. | Select a water-immiscible organic solvent that provides good solubility for Tofacitinib. Methyl-tert butyl ether has been shown to yield high recovery.[2] | |

| Insufficient mixing of phases. | Vortex the sample and extraction solvent for an adequate amount of time (e.g., 5-10 minutes) to ensure thorough mixing. | |

| Incomplete phase separation. | Centrifuge at a higher speed or for a longer duration to achieve a clear separation between the aqueous and organic layers. | |

| High variability in recovery between samples | Inconsistent pipetting of internal standard or extraction solvent. | Ensure accurate and consistent pipetting techniques. Calibrate pipettes regularly. |

| Emulsion formation between the aqueous and organic layers. | Add a small amount of a de-emulsifying agent (e.g., a few drops of methanol) or freeze the sample to break the emulsion. |

Low Recovery in Solid-Phase Extraction (SPE)

| Symptom | Potential Cause | Recommended Solution |

| Analyte found in the load or wash fractions | Inappropriate sorbent selection. | Use a reversed-phase sorbent (e.g., C18) for Tofacitinib. |

| Sample pH is too low. | Adjust the sample pH to > 7.2 to promote retention of the neutral form of Tofacitinib on the sorbent. | |

| Wash solvent is too strong. | Use a weaker wash solvent (e.g., a lower percentage of organic solvent) to avoid premature elution of the analyte. | |

| Analyte not eluting from the cartridge | Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent or use a stronger organic solvent). |

| Incorrect pH of the elution solvent. | For elution from a reversed-phase sorbent, an acidic elution solvent (e.g., with 0.1% formic acid) can help to protonate Tofacitinib, making it more soluble in the elution solvent. | |

| Poor reproducibility | Inconsistent flow rate during sample loading or elution. | Use a vacuum manifold with consistent vacuum pressure or an automated SPE system to ensure uniform flow rates. |

| Cartridge bed drying out before sample loading. | Ensure the sorbent bed remains wetted after conditioning and equilibration steps. |

Issues with Protein Precipitation (PPT)

| Symptom | Potential Cause | Recommended Solution |

| Low recovery | Incomplete protein precipitation. | Increase the ratio of organic solvent to sample (e.g., from 2:1 to 3:1). Acetonitrile or methanol are commonly used.[3][4] |

| Analyte co-precipitation with proteins. | Ensure thorough vortexing after adding the precipitating solvent to break up protein-analyte interactions. | |

| High matrix effects in LC-MS/MS analysis | Insufficient removal of phospholipids and other matrix components. | While simple, PPT is less clean than LLE or SPE.[5] Consider a post-precipitation clean-up step, such as a simple pass-through SPE. |

| Clogged LC column | Incomplete removal of precipitated proteins. | Centrifuge at a higher speed (e.g., >10,000 x g) for a longer duration (e.g., 10-15 minutes) to ensure a compact protein pellet. Carefully collect the supernatant without disturbing the pellet. |

Experimental Protocols & Data

Tofacitinib Recovery with Different Extraction Methods

The following table summarizes typical recovery rates for Tofacitinib using various extraction methods.

| Extraction Method | Matrix | Key Parameters | Mean Recovery (%) | Reference |

| Liquid-Liquid Extraction (LLE) | Human Plasma | Extraction with methyl-tert butyl ether | 98.6 | [2] |

| Protein Precipitation (PPT) | Human Serum | Precipitation with methanol | >90 | [6] |

| Solid-Phase Extraction (SPE) | Rat Plasma | C18 sorbent | >85 |

Detailed Methodologies

1. Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a validated method for the quantification of Tofacitinib in human plasma.[2]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.

-

Add 50 µL of 0.1 M sodium hydroxide to alkalize the sample.

-

Add 1 mL of methyl-tert butyl ether as the extraction solvent.

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

2. Protein Precipitation (PPT) Protocol

This is a general protocol for protein precipitation.

-

To 100 µL of plasma or serum sample, add 25 µL of this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile or methanol.

-

Vortex vigorously for 2 minutes to precipitate the proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for direct injection or for evaporation and reconstitution in the mobile phase.

3. Solid-Phase Extraction (SPE) Protocol

This protocol is a general procedure for reversed-phase SPE of Tofacitinib.

-

Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.

-

Equilibration: Pass 1 mL of water through the cartridge.

-

Sample Loading:

-

Pre-treat 200 µL of plasma with 25 µL of this compound internal standard and 200 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH > 7.2.

-

Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

-

Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove interfering substances.

-

Elution: Elute Tofacitinib and its internal standard with 1 mL of methanol containing 0.1% formic acid.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Tofacitinib and the JAK-STAT Signaling Pathway

Tofacitinib is a Janus kinase (JAK) inhibitor. It primarily inhibits JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses.

Caption: Tofacitinib inhibits JAK1 and JAK3, blocking STAT phosphorylation.

General Troubleshooting Workflow for Low Analyte Recovery

This workflow provides a logical approach to diagnosing the cause of low recovery of Tofacitinib and its internal standard.

References

- 1. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actapharmsci.com [actapharmsci.com]

Technical Support Center: Optimizing Tofacitinib-13C3 for LC-MS/MS Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tofacitinib-13C3 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use as an internal standard (IS)?

A1: The optimal concentration of this compound can vary depending on the specific assay sensitivity and the expected concentration range of the analyte, Tofacitinib. Based on validated methods, a concentration is chosen to ensure a consistent and reproducible signal across the calibration curve. For example, some methods have successfully used a spiking concentration of 75.0 ng/mL for this compound. Another validated method used a constant concentration of 50 ng/mL for Tofacitinib-d3, a similar deuterated internal standard.[1] It is crucial to select a concentration that provides a response that is not too low to be noisy or too high to cause detector saturation.

Q2: What are the recommended mass transitions for Tofacitinib and this compound?

A2: For robust and specific detection, the following multiple reaction monitoring (MRM) transitions are commonly used in positive electrospray ionization mode:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Tofacitinib | 313.2 | 149.2 | |

| This compound | 316.5 | 149.2 | |

| Tofacitinib | 313.3 | 149.2 | [2] |

| This compound, 15N | 317.4 | 149.2 | [2] |

Q3: What are common sample preparation techniques for plasma samples containing Tofacitinib?

A3: The two most prevalent sample preparation techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).

-

Protein Precipitation: This is a simpler and faster method. Acetonitrile is a common precipitation solvent.[3] Methanol has also been used effectively.[4]

-

Liquid-Liquid Extraction (LLE): This method can provide a cleaner sample by removing more interfering matrix components. Methyl-tert butyl ether (MTBE) is a frequently used extraction solvent.[2]

The choice between PPT and LLE will depend on the required assay sensitivity and the observed matrix effects.

Q4: How can I assess the stability of Tofacitinib and its internal standard in biological matrices?

A4: Stability should be evaluated under various conditions to ensure the integrity of the results. This includes:

-

Freeze-thaw stability: Assess analyte and IS stability after multiple freeze-thaw cycles.

-